molecular formula C18H17BrN2O2 B11454920 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol

Cat. No.: B11454920
M. Wt: 373.2 g/mol
InChI Key: FMGIPMRSROEOBZ-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a pyrazole ring, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol typically involves multi-step organic reactions One common method starts with the bromination of phenyl derivatives to introduce the bromine atom

    Bromination: The initial step involves the bromination of a phenyl derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Cyclization: The brominated intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring. This step often requires heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can interact with active sites through hydrogen bonding or π-π interactions. The ethoxyphenol moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: A simpler brominated phenyl derivative.

    5-methyl-1H-pyrazole-3-carboxylic acid: A pyrazole derivative with a carboxylic acid group.

    2-ethoxyphenol: A phenolic compound with an ethoxy group.

Uniqueness

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol

InChI

InChI=1S/C18H17BrN2O2/c1-3-23-14-8-9-15(16(22)10-14)18-17(11(2)20-21-18)12-4-6-13(19)7-5-12/h4-10,22H,3H2,1-2H3,(H,20,21)

InChI Key

FMGIPMRSROEOBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)Br)C)O

Origin of Product

United States

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